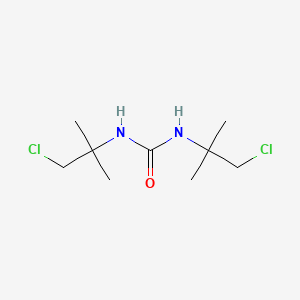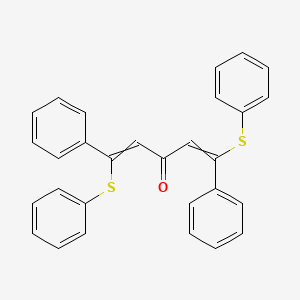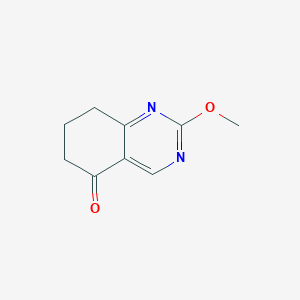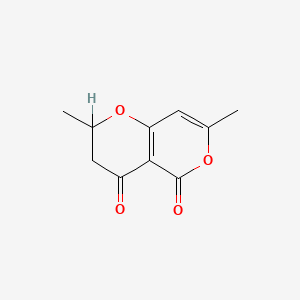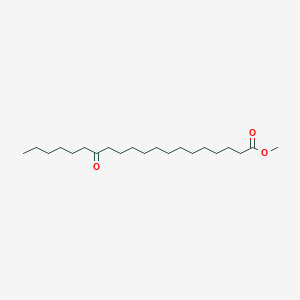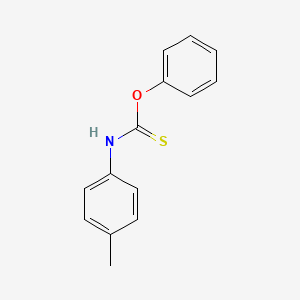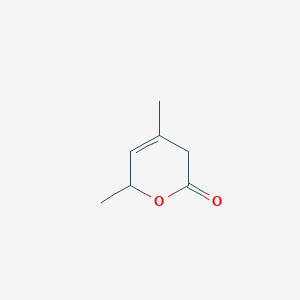
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C7H15NO3S2. It is known for its unique structure, which includes an ethanethiol group and a pentenylamino group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) involves several steps. One common method includes the reaction of 2-(4-pentenylamino)ethanethiol with sulfuric acid to form the hydrogen sulfate ester. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction conditions to prevent side reactions and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while substitution reactions can yield a variety of amino derivatives .
Applications De Recherche Scientifique
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with these targets, altering their activity and leading to various biological effects. The pentenylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate groups.
2-Aminoethanethiol: Contains an amino group but lacks the pentenyl and sulfate groups.
Hydrogen sulfate esters: A class of compounds with similar sulfate ester functionality but different organic groups attached.
Uniqueness
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds, making it valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
21220-85-9 |
|---|---|
Formule moléculaire |
C7H15NO3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
5-(2-sulfosulfanylethylamino)pent-1-ene |
InChI |
InChI=1S/C7H15NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h2,8H,1,3-7H2,(H,9,10,11) |
Clé InChI |
ZPUVUZINLZADOT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
